molecular formula C10H8N2O4 B178844 Methyl 2,4-dihydroxyquinazoline-7-carboxylate CAS No. 174074-88-5

Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Cat. No. B178844
CAS RN: 174074-88-5
M. Wt: 220.18 g/mol
InChI Key: CZKCZHGGECJJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4-dihydroxyquinazoline-7-carboxylate (M2,4-DQC) is an organic compound belonging to the quinazoline family of compounds. It is a white crystalline solid with a melting point of 154 °C and a molecular weight of 302.34 g/mol. M2,4-DQC is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of various metal complexes.

Scientific Research Applications

Methyl 2,4-dihydroxyquinazoline-7-carboxylate has been used in a number of scientific research applications. It has been used as a precursor in the synthesis of various metal complexes, such as ruthenium, palladium, and platinum complexes. It has also been used in the synthesis of various polymers, such as polyurethanes and polyethers. Additionally, it has been used in the synthesis of various pharmaceuticals, such as antifungal agents and antibiotics.

Mechanism of Action

Methyl 2,4-dihydroxyquinazoline-7-carboxylate acts as a chelating agent, forming strong complexes with metal ions. These complexes are highly stable and have a wide range of applications in various fields, including catalysis and electrochemistry.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to be an antioxidant, reducing the levels of reactive oxygen species in cells. Additionally, it has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects, inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 2,4-dihydroxyquinazoline-7-carboxylate in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. The main limitation is its toxicity, which can be avoided by taking appropriate safety measures when handling the compound.

Future Directions

Future research on Methyl 2,4-dihydroxyquinazoline-7-carboxylate should focus on its potential applications in the fields of medicine and agriculture. Studies should be conducted to further investigate its effects on cancer cells and its potential as an anti-cancer agent. Additionally, studies should be conducted to investigate its potential use as a fertilizer and its potential role in enhancing crop yields. Finally, further studies should be conducted to investigate its potential applications in the field of electrochemistry, such as its potential use in electrocatalysis.

Synthesis Methods

Methyl 2,4-dihydroxyquinazoline-7-carboxylate can be synthesized by a number of methods, including the reaction of 2,4-dihydroxybenzoic acid with formaldehyde in the presence of ammonium chloride, the reaction of 2,4-dihydroxybenzoic acid with formaldehyde in the presence of sodium hydroxide, and the reaction of 2,4-dihydroxybenzoic acid with formaldehyde in the presence of potassium hydroxide. In all of these methods, the formaldehyde is reacted with the 2,4-dihydroxybenzoic acid to yield the desired this compound.

properties

IUPAC Name

methyl 2,4-dioxo-1H-quinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-9(14)5-2-3-6-7(4-5)11-10(15)12-8(6)13/h2-4H,1H3,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKCZHGGECJJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615186
Record name Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174074-88-5
Record name Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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